3-Formyl-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

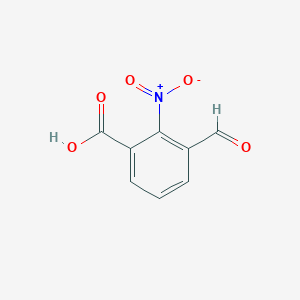

3-Formyl-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H5NO5 . It is also known as Methyl 3-formyl-2-nitrobenzoate . This compound is used as a phase transfer catalyst to synthesize chlorinated hydrocarbons from inorganic chloride .

Synthesis Analysis

The synthesis of 3-Formyl-2-nitrobenzoic acid involves several steps . Firstly, a substitution reaction is carried out on 3-methyl-2-methyl nitrobenzoate and chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate. Then, the 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester and a zinc chloride aqueous solution are subjected to a hydrolysis reaction under the action of a phase transfer catalyst to obtain the 3-formyl-2-nitrobenzoic acid methyl ester .Molecular Structure Analysis

The molecular structure of 3-Formyl-2-nitrobenzoic acid can be represented by the InChI code: 1S/C8H5NO5/c10-4-5-2-1-3-6 (8 (11)12)7 (5)9 (13)14/h1-4H, (H,11,12) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Formyl-2-nitrobenzoic acid include substitution reactions, hydrolysis reactions, and potentially oxidation reactions .Physical And Chemical Properties Analysis

3-Formyl-2-nitrobenzoic acid is a solid at room temperature . The molecular weight of this compound is 195.13 Da .Scientific Research Applications

Suzuki–Miyaura Coupling

3-Formyl-2-nitrobenzoic acid is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of 3-Formyl-2-Nitrobenzoic Acid Methyl Ester

3-Formyl-2-nitrobenzoic acid is an important intermediate for synthesizing the drug Nilaparib . Nilaparib is an oral PARP inhibitor, mainly aimed at BRCA1/2 gene mutation cancer, developed for ovarian cancer and breast cancer .

Synthesis of 2-Fluoro-3-Nitrobenzoic Acid Intermediate

3-Formyl-2-nitrobenzoic acid can be used in the synthesis of a 2-fluoro-3-nitrobenzoic acid intermediate . This intermediate can be rapidly and conveniently prepared from cheap and easily available raw materials .

Life Science Research

3-Formyl-2-nitrobenzoic acid is used in life science research, including fields such as cell biology, genomics, and proteomics .

Safety and Hazards

Future Directions

While specific future directions for 3-Formyl-2-nitrobenzoic acid are not mentioned in the literature, nitro compounds in general have been studied for various applications, including the preparation of other compounds .

Relevant Papers The synthesis method of 3-formyl-2-nitrobenzoic acid methyl ester is described in a patent . Other papers discuss the synthesis of related compounds .

properties

IUPAC Name |

3-formyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKKEQQMDSUJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-2-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)

![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)

![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)

![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)

![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)

![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)